Methyl 4-(bromomethyl)-2-methoxybenzoate
Overview
Description
Methyl 4-(bromomethyl)-2-methoxybenzoate is an ester . It is a lachrymator and an important drug intermediate . The ester group is slightly twisted out of the plane of the central aromatic ring . It is used in the preparation of potential anti-HIV agents .
Molecular Structure Analysis
The molecular formula of Methyl 4-(bromomethyl)-2-methoxybenzoate is C9H9BrO2 . The ester group in the molecule is slightly twisted out of the plane of the central aromatic ring .Physical And Chemical Properties Analysis
Methyl 4-(bromomethyl)-2-methoxybenzoate is a solid at 20°C . Its melting point ranges from 54.0 to 57.0°C . The molecular weight is 229.07 .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 4-(bromomethyl)-2-methoxybenzoate is involved in various synthesis processes and studies of chemical properties. For instance, it has been synthesized from 4-bromo-2-fluorotoluene through a series of chemical reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification. The overall yield of this synthesis was about 47%, with a high purity of 99.8% as determined by Gas Chromatography (Chen Bing-he, 2008). Additionally, a thermochemical study of methyl 2- and 4-methoxybenzoates, which are structurally related to methyl 4-(bromomethyl)-2-methoxybenzoate, has been conducted. This study involved both experimental and computational approaches to determine structural and thermochemical properties, such as combustion and vaporization enthalpies, and the standard molar enthalpies of formation (H. Flores et al., 2019).
Application in Synthesis of Pharmaceutical Intermediates
Methyl 4-(bromomethyl)-2-methoxybenzoate is also used in the synthesis of pharmaceutical intermediates. For example, it serves as a precursor in the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, a medication used to treat psychosis (Wang Yu, 2008). Furthermore, it is involved in the synthesis of intermediates for bifendate, a drug used for the treatment of liver diseases. The synthesis process includes methanol-esterification, methyl etherification, and cyclization (Bao Li-jiao, 2013).
Role in Synthesis of Antifungal Compounds
Another significant application is in the synthesis of novel antifungal compounds. For instance, it has been used as a starting material in the synthesis of (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues, which demonstrated moderate to high activities against eight phytopathogenic fungi (Dongyan Yang et al., 2017).
Use in Organic Synthesis Methods
Methyl 4-(bromomethyl)-2-methoxybenzoate is also utilized in developing organic synthesis methods. A study on its synthesis involved reacting methyl 4-methylbenzoate with N-bromosuccinimide, optimizing conditions to achieve a high yield of 90.5% (Bi Yun-mei, 2012). This showcases its role in facilitating efficient synthesis techniques in organic chemistry.
Safety And Hazards
properties
IUPAC Name |
methyl 4-(bromomethyl)-2-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXFLSHDURQRML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CBr)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461332 | |
Record name | methyl 4-(bromomethyl)-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(bromomethyl)-2-methoxybenzoate | |
CAS RN |
74733-27-0 | |
Record name | methyl 4-(bromomethyl)-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-(bromomethyl)-2-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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